5-HT4 antagonist 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

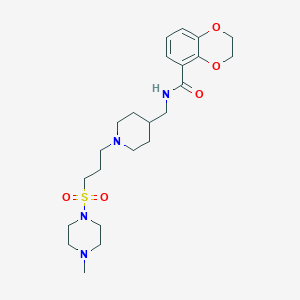

IUPAC Name |

N-[[1-[3-(4-methylpiperazin-1-yl)sulfonylpropyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O5S/c1-25-11-13-27(14-12-25)33(29,30)17-3-8-26-9-6-19(7-10-26)18-24-23(28)20-4-2-5-21-22(20)32-16-15-31-21/h2,4-5,19H,3,6-18H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXZCLHKLUWDDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)CCCN2CCC(CC2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-HT4 antagonist 1 mechanism of action in CNS

An In-depth Guide to the Mechanism of Action of 5-HT4 Receptor Antagonists in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

The 5-hydroxytryptamine-4 (5-HT4) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission in the Central Nervous System (CNS).[1] Unlike other serotonin receptors, the 5-HT4 receptor is positively coupled to adenylyl cyclase via a Gs protein.[2][3] In the brain, these receptors are densely expressed in regions critical for cognitive and emotional processing, including the hippocampus, striatum, substantia nigra, and cerebral cortex.[4][5]

Activation of CNS 5-HT4 receptors has been shown to facilitate the release of various neurotransmitters, most notably acetylcholine, which is crucial for learning and memory. Consequently, this receptor has emerged as a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders, including Alzheimer's disease and depression. 5-HT4 receptor antagonists, by blocking the action of endogenous serotonin at these sites, provide invaluable tools for dissecting the receptor's physiological roles and hold therapeutic potential for conditions marked by excessive 5-HT4 receptor activation.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action for 5-HT4 receptor antagonists is competitive inhibition. These molecules bind reversibly to the same site on the 5-HT4 receptor as the endogenous agonist, serotonin (5-HT). However, unlike agonists, antagonists do not induce the necessary conformational change in the receptor to initiate intracellular signaling. By occupying the binding site, they effectively block serotonin from activating the receptor, thereby preventing the downstream signaling cascade. This blockade leads to a reduction in neurotransmitter release in the CNS and can modulate neuronal excitability and synaptic plasticity.

The 5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor canonically signals through the Gs-protein pathway. Upon agonist binding, the receptor activates the associated Gs protein, leading to the dissociation of its Gαs subunit. This subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins and transcription factors like CREB (cAMP-response element-binding protein), ultimately modulating gene expression and neuronal function. 5-HT4 antagonists prevent the initiation of this entire cascade.

Beyond the canonical Gs-cAMP pathway, evidence also points to G-protein independent signaling that activates Src and ERK kinases. Antagonists would similarly block the initiation of these non-canonical pathways.

Pharmacological Data of Key 5-HT4 Antagonists

The affinity (Ki) and functional potency (pA2/pKb) of an antagonist are critical parameters in drug development. Affinity describes how tightly the drug binds to the receptor, while potency measures the concentration required to produce a specific level of blockade.

| Compound | Receptor Source | Assay Type | Value | Reference |

| Piboserod (SB 207266) | Human 5-HT4 | Binding (Ki) | ≈ 1.5 nM | |

| GR 125487 | Porcine 5-HT4 | Binding (Ki) | 0.19 nM | |

| GR 113808 | Guinea Pig Striatum | Binding (Kd) | 0.20 nM | |

| SB 204070 | Guinea Pig Distal Colon | Functional (pA2) | 10.8 | |

| RS 39604 | Guinea Pig Ileum | Functional (pA2) | 8.2 | |

| Compound 4v | Human 5-HT4 | Binding (Ki) | 0.04 nM | |

| Compound 11d | Human 5-HT4 | Binding (Ki) | 0.23 nM |

Note: Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate higher affinity. pA2 and pKb are measures of antagonist potency; higher values indicate greater potency.

Detailed Experimental Methodologies

The quantitative data presented above are derived from specific in vitro assays designed to measure receptor binding and function.

Radioligand Binding Assay for Affinity (Ki) Determination

This assay directly measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the 5-HT4 receptor.

Experimental Protocol:

-

Membrane Preparation:

-

CNS tissue (e.g., guinea pig striatum) or cells transiently expressing the human 5-HT4 receptor (e.g., COS-7 cells) are homogenized in an ice-cold buffer (e.g., 50 mM HEPES, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Incubation:

-

The assay is performed in 96-well plates.

-

To each well, the following are added: the membrane preparation, a fixed concentration of a selective 5-HT4 radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled antagonist being tested.

-

A control for non-specific binding is included, containing a high concentration of an unlabeled ligand to saturate all receptors.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

Filters are dried, and a scintillation cocktail is added. The radioactivity, measured in counts per minute (CPM), is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay for Potency (IC50) Determination

This assay measures the ability of an antagonist to inhibit the production of the second messenger cAMP following receptor stimulation by an agonist.

Experimental Protocol:

-

Cell Culture and Plating:

-

A cell line stably or transiently expressing the 5-HT4 receptor (e.g., CHO, HEK293) is cultured under standard conditions.

-

Cells are seeded into 96- or 384-well plates and grown overnight to form a monolayer.

-

-

Antagonist and Agonist Incubation:

-

The cell culture medium is removed, and cells are washed.

-

Cells are pre-incubated with varying concentrations of the test antagonist in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A fixed concentration of a 5-HT4 agonist (e.g., serotonin, prucalopride) is then added to all wells (except negative controls). The chosen agonist concentration is typically one that elicits 50-80% of its maximal response (EC50-EC80).

-

The plate is incubated for a defined period (e.g., 15-60 minutes) at 37°C to allow for cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

The reaction is stopped by adding a lysis buffer.

-

The intracellular concentration of cAMP is measured using a commercially available detection kit, such as an enzyme immunoassay (EIA), HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaScreen assay.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The antagonist's ability to reduce the agonist-induced cAMP signal is plotted against the antagonist concentration.

-

Non-linear regression is used to calculate the IC50 value, which represents the concentration of antagonist required to inhibit the agonist response by 50%.

-

Conclusion

5-HT4 receptor antagonists function as competitive inhibitors at the receptor level, blocking the canonical Gs-cAMP signaling pathway in the CNS. Their mechanism involves direct binding to the receptor, preventing serotonin-mediated activation and subsequent second messenger production. The precise characterization of their binding affinity and functional potency through standardized in vitro assays, such as radioligand binding and cAMP accumulation studies, is fundamental to their development as pharmacological tools and potential therapeutics. For professionals in drug development, a thorough understanding of these mechanisms and methodologies is essential for identifying and optimizing novel compounds targeting the serotonergic system for the treatment of CNS disorders.

References

- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro [mdpi.com]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 5-HT4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of selective antagonists for the 5-hydroxytryptamine-4 (5-HT4) receptor. The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility, cardiac function, and cognition. Consequently, the development of selective antagonists for this receptor holds significant therapeutic potential for a range of disorders, from irritable bowel syndrome (IBS) to cardiac arrhythmias.

This document details the intricate signaling pathways of the 5-HT4 receptor, outlines the experimental protocols for the identification and characterization of its antagonists, and provides a comprehensive overview of the synthetic pathways for lead compounds. Quantitative data on the binding affinities and functional potencies of notable 5-HT4 antagonists are presented for comparative analysis.

The 5-HT4 Receptor and Its Signaling Cascades

The 5-HT4 receptor primarily signals through the canonical Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This activation of cAMP-dependent protein kinase A (PKA) can modulate a variety of downstream cellular functions. However, the 5-HT4 receptor also engages in non-canonical, G-protein-independent signaling, notably through the activation of Src tyrosine kinase.

Canonical Gαs-cAMP Signaling Pathway

The classical signaling cascade initiated by 5-HT4 receptor activation is depicted below.

Pharmacological Profile of the 5-HT4 Receptor Antagonist Piboserod (SB207266): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piboserod (also known as SB207266) is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of piboserod, including its binding affinity, functional antagonism, and selectivity. Detailed experimental protocols for key assays and an exploration of the underlying 5-HT4 receptor signaling pathways are presented to support further research and drug development efforts in areas such as cardiovascular and gastrointestinal disorders.[1]

Introduction

The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems, as well as in various other tissues, including the gastrointestinal tract and the cardiovascular system. Its activation is implicated in a range of physiological processes, making it a significant target for therapeutic intervention. Piboserod has been investigated for its potential in managing conditions such as atrial fibrillation and irritable bowel syndrome (IBS).[2][3] This guide synthesizes the key pharmacological data for piboserod to provide a detailed resource for the scientific community.

Binding Affinity and Selectivity

Piboserod exhibits high affinity for the human 5-HT4 receptor. Radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Binding Affinity of Piboserod for the Human 5-HT4 Receptor

| Parameter | Value | Reference |

| Ki | ~1.5 nM | |

| Ki | ~0.1 nM |

Ki: Inhibition constant, a measure of the binding affinity of a ligand to a receptor.

The selectivity of a pharmacological agent is crucial for minimizing off-target effects. While comprehensive public data on piboserod's selectivity against a wide panel of receptors is limited, its characterization as a "selective" 5-HT4 antagonist is a consistent finding in the literature.

Functional Antagonism

Piboserod acts as a competitive antagonist at the 5-HT4 receptor, effectively blocking the downstream signaling initiated by agonists like serotonin (5-HT). This has been demonstrated in various functional assays, including cAMP accumulation assays and isolated tissue preparations.

Table 2: Functional Antagonist Activity of Piboserod

| Assay | Tissue/Cell Type | Agonist | Parameter | Value | Reference |

| cAMP Accumulation | Cells expressing human 5-HT4 receptors | Serotonin | - | Effective Inhibition | |

| Isolated Tissue Bath | Human detrusor muscle strips | Serotonin | KB | 0.56 nM |

KB: Equilibrium dissociation constant for a competitive antagonist, indicating its potency.

5-HT4 Receptor Signaling Pathways

The 5-HT4 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). However, evidence also suggests the existence of non-canonical, G-protein-independent signaling.

Canonical Gs-cAMP Pathway

Upon agonist binding, the 5-HT4 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Caption: Canonical 5-HT4 Receptor Gs-cAMP Signaling Pathway.

Non-Canonical Src-Dependent Pathway

The 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. Activated Src can then initiate downstream signaling cascades, such as the ERK pathway, which are involved in processes like learning and memory.

Caption: Non-Canonical 5-HT4 Receptor Src-Dependent Signaling.

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of piboserod.

References

The Cognitive Consequences of 5-HT4 Receptor Antagonism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor predominantly expressed in the gastrointestinal tract and the central nervous system, has emerged as a compelling target for cognitive enhancement. While a substantial body of research has focused on the pro-cognitive effects of 5-HT4 receptor agonists, a comprehensive understanding of the cognitive consequences of receptor antagonism is equally crucial for a complete picture of its role in learning and memory. This technical guide provides an in-depth analysis of the in vivo effects of 5-HT4 receptor antagonists on cognition, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Findings: 5-HT4 Receptor Antagonism and Cognitive Impairment

Preclinical evidence strongly suggests that blockade of the 5-HT4 receptor can lead to deficits in learning and memory. Unlike agonists, which have been shown to improve performance in various cognitive tasks, antagonists often either impair cognitive function when administered alone or reverse the beneficial effects of agonists.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the in vivo effects of 5-HT4 receptor antagonists on cognition.

Table 1: Effects of 5-HT4 Receptor Antagonists on Associative Memory

| Antagonist | Species | Cognitive Task | Dosing Regimen | Key Cognitive Outcome | Result | Reference |

| RS 67532 | Rat | Olfactory Associative Discrimination | 1 mg/kg, i.p., before the third training session | Percentage of Correct Responses | Significant decrease in performance compared to control group. | [1] |

Table 2: Effects of 5-HT4 Receptor Antagonists in Modulating Agonist-Induced Cognitive Changes

| Antagonist | Species | Cognitive Task | Agonist Used | Key Cognitive Outcome | Result | Reference |

| SDZ 205-557 | Rat | Autoshaping Learning Task | BIMU1, BIMU8 | Conditioned Response | Reversed the agonist-induced impairment of learning consolidation. Administered alone, it had no effect on the conditioned response. | [2] |

| GR 125487D | Rat | Autoshaping Learning Task | BIMU1, BIMU8 | Conditioned Response | Reversed the agonist-induced impairment of learning consolidation. Administered alone, it had no effect on the conditioned response. | [2] |

Signaling Pathways of the 5-HT4 Receptor

The 5-HT4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for many of the receptor's downstream effects, including those on neuronal excitability and synaptic plasticity. Antagonists competitively bind to the 5-HT4 receptor, preventing the binding of serotonin and thereby inhibiting this signaling pathway.

References

The Role of 5-HT4 Antagonists in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT) plays a critical role in regulating gastrointestinal (GI) motility primarily through its interaction with various receptor subtypes distributed throughout the enteric nervous system and other tissues of the gut. Among these, the 5-HT4 receptor, a G protein-coupled receptor, is a key mediator of prokinetic effects. While 5-HT4 receptor agonists have been developed to treat motility disorders characterized by constipation, the role of 5-HT4 antagonists is of significant interest for conditions potentially driven by excessive serotonergic stimulation. This technical guide provides an in-depth investigation into the role of 5-HT4 antagonists in modulating GI motility, detailing their mechanism of action, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for their evaluation.

Introduction to 5-HT4 Receptors and Gastrointestinal Motility

The 5-HT4 receptor is predominantly found in the central nervous system and the gastrointestinal tract.[1] Activation of these receptors, which are coupled to Gs alpha-subunits, initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2] In the GI tract, this signaling pathway ultimately enhances neurotransmitter release, particularly acetylcholine, from enteric neurons, leading to increased smooth muscle contraction and accelerated GI transit.[3][4] Consequently, dysregulation of 5-HT4 receptor activity has been implicated in various GI motility disorders.

Mechanism of Action of 5-HT4 Antagonists

5-HT4 receptor antagonists exert their effects through competitive inhibition.[1] They bind to 5-HT4 receptors but do not activate the downstream signaling cascade. By occupying the receptor's binding site, they prevent endogenous serotonin from binding and initiating its prokinetic effects. This blockade of serotonin's action leads to a reduction in GI motility, suggesting their potential therapeutic utility in disorders characterized by rapid transit or visceral hypersensitivity.

Signaling Pathways

The primary signaling pathway associated with 5-HT4 receptor activation is the canonical Gs-cAMP-PKA pathway. However, evidence also suggests the existence of non-canonical, G protein-independent signaling.

Canonical Gs-cAMP-PKA Pathway

Activation of the 5-HT4 receptor by an agonist leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets to modulate neuronal excitability and neurotransmitter release. 5-HT4 antagonists block the initiation of this cascade by preventing agonist binding.

Non-Canonical Src-ERK Pathway

Studies have also indicated that 5-HT4 receptors can signal through a G protein-independent pathway involving the activation of Src tyrosine kinase, which subsequently leads to the phosphorylation of extracellular signal-regulated kinase (ERK). The precise role of this non-canonical pathway in GI motility is still under investigation.

Quantitative Data on the Effects of 5-HT4 Antagonists

Quantitative data on the direct effects of 5-HT4 antagonists on GI motility in the absence of an agonist are limited. Most studies have focused on the ability of these antagonists to block the prokinetic effects of 5-HT4 agonists.

| 5-HT4 Antagonist | Model System | Parameter Measured | Dose/Concentration | Observed Effect | Citation |

| SB-207266 | Healthy Human Volunteers | Orocaecal Transit | 0.5, 5, and 20 mg | Antagonized cisapride-induced acceleration of transit. | |

| Healthy Human Volunteers | Colonic Transit (Geometric Center) | 0.05, 0.5, and 5 mg for 10-12 days | Tended to delay colonic transit at 24 hours (p=0.06) and 48 hours (p=0.08). | ||

| GR 113808 | Guinea Pig Ascending Colon (in vitro) | 5-HT-induced Contraction | 1 nM - 0.1 µM | Produced rightward shifts in the concentration-effect curve to 5-HT. | |

| Rat (in vivo) | 5-MOT-induced Gastric Emptying | 1 mg/kg s.c. | Almost completely inhibited the gastroprokinetic response to 5-MOT. | ||

| Generic 5-HT4 Antagonist | Dog (in vivo) | Colonic Motor Activity | 0.3 mg/kg | Significantly inhibited whole colonic motor activity. |

Experimental Protocols

In Vitro Organ Bath Assay for Intestinal Motility

This protocol is used to assess the contractile and relaxant properties of 5-HT4 antagonists on isolated intestinal tissue segments.

Materials:

-

Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)

-

Isometric force transducers and data acquisition system

-

Intestinal tissue from a suitable animal model (e.g., guinea pig ileum or colon)

-

5-HT4 antagonist and agonist solutions

Procedure:

-

Humanely euthanize the animal and dissect a segment of the desired intestine (e.g., distal colon).

-

Gently flush the lumen with Krebs solution to remove contents.

-

Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).

-

Suspend the tissue strips in the organ baths containing aerated Krebs solution at 37°C under a resting tension (e.g., 1 g).

-

Allow the tissues to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs solution.

-

To assess the antagonist effect, pre-incubate the tissues with varying concentrations of the 5-HT4 antagonist for a defined period (e.g., 30 minutes).

-

Construct a cumulative concentration-response curve for a 5-HT4 agonist (e.g., serotonin or a selective agonist) in the presence and absence of the antagonist.

-

Record the contractile responses and analyze the data to determine parameters such as pA2 values to quantify the potency of the antagonist.

In Vivo Gastrointestinal Transit Assay (Charcoal Meal)

This in vivo model assesses the effect of a 5-HT4 antagonist on the transit of a non-absorbable marker through the small intestine.

Materials:

-

Animal model (e.g., mice or rats)

-

Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

-

5-HT4 antagonist solution and vehicle control

-

Oral gavage needles

Procedure:

-

Fast the animals overnight (with free access to water) to ensure an empty stomach.

-

Administer the 5-HT4 antagonist or vehicle control via the desired route (e.g., intraperitoneal or oral) at a defined time before the charcoal meal.

-

Administer a standardized volume of the charcoal meal suspension (e.g., 0.2-0.5 mL for mice) via oral gavage.

-

After a specific time period (e.g., 20-30 minutes), humanely euthanize the animals.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Lay the intestine flat without stretching and measure its total length.

-

Measure the distance traveled by the charcoal front from the pyloric sphincter.

-

Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Gastric Emptying Scintigraphy

This is a clinical research method to quantitatively measure the rate of gastric emptying in humans.

Materials:

-

Standardized radiolabeled meal (e.g., 99mTc-sulfur colloid mixed with a low-fat egg-white meal)

-

Gamma camera and imaging software

-

5-HT4 antagonist or placebo

Procedure:

-

Subjects fast overnight.

-

Administer the 5-HT4 antagonist or placebo at a specified time before the meal.

-

The subject consumes the radiolabeled meal within a set timeframe (e.g., 10 minutes).

-

Acquire images of the stomach using the gamma camera at standardized time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.

-

Draw regions of interest (ROIs) around the stomach on the images to quantify the amount of radioactivity remaining at each time point.

-

Correct the data for radioactive decay and calculate the gastric emptying rate, often expressed as the half-emptying time (T1/2) or the percentage of meal retained at each time point.

Colonic Compliance Measurement

This method assesses the viscoelastic properties of the colon, which can be influenced by serotonergic pathways.

Materials:

-

Barostat system

-

A highly compliant polyethylene balloon attached to a multilumen catheter

-

Fluoroscopy or endoscopy for balloon placement

-

5-HT4 antagonist or placebo

Procedure:

-

After bowel preparation, the barostat balloon is positioned in the descending colon under endoscopic or fluoroscopic guidance.

-

The balloon is inflated to a minimal pressure to unfold it.

-

Colonic compliance is measured by stepwise inflation of the balloon with pressure increments (e.g., 4 mmHg steps) and recording the corresponding intra-balloon volume.

-

The 5-HT4 antagonist or placebo is administered.

-

The compliance measurement is repeated after drug administration.

-

Pressure-volume curves are generated, and compliance is calculated.

Conclusion

5-HT4 receptor antagonists represent a class of compounds with the potential to modulate gastrointestinal motility by competitively inhibiting the prokinetic effects of endogenous serotonin. While preclinical and limited clinical data suggest that these antagonists can delay GI transit, further research is needed to fully elucidate their therapeutic potential and to generate more comprehensive quantitative data on their direct effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5-HT4 antagonists and their role in the complex regulation of gastrointestinal function. The development of selective 5-HT4 antagonists may offer novel therapeutic strategies for managing specific GI disorders.

References

- 1. Effects of a serotonin 5-HT(4) receptor antagonist SB-207266 on gastrointestinal motor and sensory function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 5-HT2B, 5-HT3 and 5-HT4 receptor antagonists on gastrointestinal motor activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 5-HT4 Receptor Antagonists in Alzheimer's Disease Models: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the preclinical research involving 5-HT4 receptor antagonists in validated models of Alzheimer's disease. The following sections detail the experimental protocols, quantitative outcomes, and mechanistic pathways elucidated in these studies. This document is intended for researchers, scientists, and professionals in the field of neuropharmacology and drug development.

While the primary therapeutic strategy investigated for the 5-HT4 receptor in Alzheimer's disease has been agonism, selective antagonists have been pivotal in confirming the mechanism of action of these agonists.[1] This guide will focus on the data generated from studies employing 5-HT4 antagonists to validate the therapeutic potential of 5-HT4 receptor modulation.

Core Findings in Preclinical Models

Preclinical research has consistently demonstrated that activation of the 5-HT4 receptor can lead to a reduction in amyloid-β (Aβ) pathology and an improvement in cognitive deficits in animal models of Alzheimer's disease.[1][2][3] The use of 5-HT4 antagonists has been crucial in attributing these effects directly to the modulation of the 5-HT4 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies where 5-HT4 antagonists were used.

Table 1: Effect of 5-HT4 Antagonist on Agonist-Induced Reduction of Amyloid-β Pathology

| Animal Model | Agonist (Dose) | Antagonist (Dose) | Brain Region | Aβ Species | % Reduction with Agonist Alone | % Reversal with Antagonist | Reference |

| 5XFAD Mice | RS 67333 (1 mg/kg) | RS 39604 | Insoluble Fraction | Aβ42 | ~50% | Complete reversal | [1] |

| 5XFAD Mice | RS 67333 (1 mg/kg) | RS 39604 | Soluble Fraction | Aβ42 | ~40% | Complete reversal |

Table 2: Effect of 5-HT4 Antagonist on Agonist-Induced Neuronal Survival

| Cell Model | Agonist | Antagonist | Outcome Measure | Agonist Effect | Antagonist Effect | Reference |

| Primary cortical cultures from Tg2576 mice | RS67333 | 5-HT4 antagonists | Neuronal Survival | Dose-dependent increase | Inhibition of agonist-induced survival |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the cited studies.

Animal Models

-

5XFAD Mice: This transgenic model expresses five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early-onset amyloid pathology.

-

Tg2576 Mice: These mice overexpress a mutant form of human APP (KM670/671NL), leading to age-dependent development of Aβ plaques.

-

PS19 Mice: This model of tauopathy expresses a human tau protein with the P301S mutation, leading to the development of neurofibrillary tangles.

Drug Administration

-

Agonist (RS 67333): Administered intraperitoneally (i.p.) at a dose of 1 mg/kg, twice a week for 2 months in 5XFAD mice.

-

Antagonist (RS 39604): Pre-administered 15 minutes before the agonist in 5XFAD mice.

-

Agonists (Prucalopride and RS-67333): Administered to PS19 mice to study effects on tau pathology.

Behavioral Assays

-

Novel Object Recognition Test: Used to assess learning and memory in 5XFAD mice. Chronic treatment with the 5-HT4 agonist RS 67333 reversed deficits in this task.

-

Olfactory Tubing Maze (OTM): A hippocampal-dependent task used to evaluate cognitive performance in 5xFAD mice.

-

Morris Water Maze (MWM): A spatial learning and memory task used in rats to assess the cognitive-enhancing effects of 5-HT4 receptor agonists.

Biochemical and Histological Analyses

-

Aβ Quantification: Levels of soluble and insoluble Aβ42 in brain homogenates were measured using sandwich ELISA.

-

Immunohistochemistry: Used to visualize and quantify amyloid plaques, astrogliosis, and microgliosis in brain sections.

-

sAPPα Measurement: The concentration of the neuroprotective soluble APPα fragment was measured in cerebrospinal fluid and brain lysates.

-

Proteasome Activity Assays: Kinetic assays were used to measure the hydrolytic capacity of the proteasome in brain tissue from PS19 mice treated with 5-HT4 agonists.

Visualizing Molecular Pathways and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the preclinical studies.

Caption: 5-HT4 Receptor Signaling Pathway in APP Processing.

Caption: Experimental Workflow for 5-HT4 Antagonist Validation.

Mechanistic Insights

The activation of 5-HT4 receptors is believed to exert its beneficial effects in Alzheimer's disease through multiple mechanisms:

-

Promotion of Non-Amyloidogenic APP Processing: 5-HT4 receptor stimulation activates α-secretase, which cleaves the amyloid precursor protein (APP) in a manner that produces the neuroprotective sAPPα fragment and prevents the formation of Aβ peptides.

-

Enhanced Acetylcholine Release: 5-HT4 receptor agonists have been shown to increase the release of acetylcholine, a neurotransmitter crucial for learning and memory that is depleted in Alzheimer's disease.

-

Reduction of Tau Pathology: Recent studies indicate that 5-HT4 receptor agonism can reduce tau pathology in a mouse model of tauopathy, possibly by enhancing proteasome activity and clearing synaptic tau.

-

Neurogenesis: Activation of 5-HT4 receptors has been linked to neurogenesis in the hippocampus.

The use of 5-HT4 antagonists has been instrumental in confirming that these effects are specifically mediated by the 5-HT4 receptor. For instance, the ability of RS 39604 to block the RS 67333-induced reduction in Aβ pathology provides strong evidence for the on-target effect of the agonist.

Conclusion

The preclinical data strongly suggest that the 5-HT4 receptor is a promising therapeutic target for Alzheimer's disease. While 5-HT4 receptor agonists have demonstrated potential for both symptomatic improvement and disease modification, the role of 5-HT4 antagonists in these studies has been critical for mechanistic validation. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research into the therapeutic modulation of the 5-HT4 receptor for this devastating neurodegenerative disease.

References

- 1. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]

- 2. Chronic treatments with a 5-HT4 receptor agonist decrease amyloid pathology in the entorhinal cortex and learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 5-HT4 Receptor Antagonism on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 4 (5-HT4) receptor, a Gs-protein coupled receptor, has emerged as a significant modulator of cholinergic neurotransmission. Its activation is known to facilitate the release of acetylcholine (ACh) in various regions of the central and peripheral nervous systems. Consequently, antagonism of the 5-HT4 receptor presents a compelling therapeutic strategy for conditions characterized by cholinergic dysregulation. This technical guide provides an in-depth exploration of the intricate relationship between 5-HT4 receptor antagonists and the cholinergic system. It details the underlying signaling pathways, summarizes key quantitative data on the pharmacological properties of selective antagonists, and provides comprehensive experimental protocols for investigating these interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the 5-HT4 receptor.

Introduction

Cholinergic neurotransmission is fundamental to a vast array of physiological processes, including cognitive functions such as learning and memory, as well as autonomic and motor control. The release of acetylcholine from presynaptic terminals is tightly regulated by a complex interplay of various neurotransmitter systems. Among these, the serotonergic system, and specifically the 5-HT4 receptor, plays a crucial facilitatory role.

Activation of presynaptic 5-HT4 receptors has been consistently shown to enhance the release of acetylcholine. This has led to the development of 5-HT4 receptor agonists for the treatment of conditions associated with hypocholinergic states, such as Alzheimer's disease and gastrointestinal motility disorders. Conversely, the blockade of these receptors by selective antagonists offers a therapeutic avenue for conditions where a reduction in cholinergic activity is desired. Understanding the precise mechanisms by which 5-HT4 antagonists modulate cholinergic signaling is therefore of paramount importance for the rational design and development of new drugs.

This whitepaper will delve into the molecular mechanisms of 5-HT4 receptor signaling and its influence on cholinergic neurons. It will present a curated summary of the binding affinities and potencies of key 5-HT4 antagonists and provide detailed methodologies for the experimental techniques used to elucidate these properties.

5-HT4 Receptor Signaling and its Influence on Cholinergic Neurons

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, heart, and various regions of the brain, including the hippocampus, striatum, and prefrontal cortex, areas rich in cholinergic neurons.

The Canonical 5-HT4 Receptor Signaling Pathway

Upon binding of the endogenous ligand serotonin (5-HT) or an agonist, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This initiates a downstream signaling cascade:

-

Gαs Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Modulation of Ion Channels and Neurotransmitter Release Machinery: PKA, in turn, phosphorylates various downstream targets, including voltage-gated calcium channels and components of the neurotransmitter release machinery (e.g., SNAP-25, synapsin), ultimately facilitating the release of acetylcholine from the presynaptic terminal.

Antagonists of the 5-HT4 receptor competitively bind to the receptor without initiating this signaling cascade, thereby blocking the facilitatory effect of endogenous serotonin on acetylcholine release.

Figure 1: 5-HT4 Receptor Signaling Pathway and its impact on Acetylcholine release.

Quantitative Pharmacology of 5-HT4 Antagonists

The affinity and potency of 5-HT4 receptor antagonists are critical parameters in their pharmacological characterization. These are typically determined through radioligand binding assays and functional assays measuring the inhibition of agonist-induced responses.

Binding Affinities of 5-HT4 Antagonists

The binding affinity of a ligand for its receptor is commonly expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower value indicates a higher affinity.

| Antagonist | Radioligand | Preparation | Ki (nM) | Reference |

| GR 113808 | [³H]-GR113808 | Guinea pig striatum homogenates | 0.20 | [1][2] |

| SB-207266 | [³H]-GR113808 | Human colon circular smooth muscle | ~1 | [3] |

Functional Potency of 5-HT4 Antagonists

The functional potency of an antagonist is often determined by its ability to inhibit the response to an agonist and is expressed as the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Antagonist | Agonist | Tissue/Preparation | pA2 Value | Reference |

| GR 113808 | 5-HT | Guinea pig ascending colon | 9.2 | [4] |

| SB-207266 | Cisapride | Human colon | Not explicitly stated, but effective at low doses | [3] |

| SB204070 | 5-HT | Guinea pig stomach | Not explicitly stated, but antagonized potentiation | |

| GR 125487 | BIMU 1 | Rat frontal cortex (in vivo) | Not explicitly stated, but prevented facilitation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of 5-HT4 antagonists on cholinergic neurotransmission.

In Vivo Microdialysis for Measuring Acetylcholine Release

This protocol describes the measurement of acetylcholine release in the prefrontal cortex of freely moving rats.

Figure 2: Workflow for in vivo microdialysis to measure acetylcholine release.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microdialysis probes (e.g., CMA, Harvard Apparatus)

-

Guide cannulae

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Cholinesterase inhibitor (e.g., neostigmine)

-

5-HT4 antagonist of interest

-

HPLC system with an electrochemical detector

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the desired brain region (e.g., prefrontal cortex). Allow the animal to recover for at least one week.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

-

Perfusion and Equilibration: Perfuse the probe with aCSF containing a cholinesterase inhibitor (to prevent ACh degradation) at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of acetylcholine release.

-

Drug Administration: Administer the 5-HT4 antagonist. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the acetylcholine levels as a percentage of the pre-drug baseline and analyze the data for statistically significant changes.

In Vitro Acetylcholine Release from Brain Slices

This protocol details the measurement of electrically-evoked acetylcholine release from acute brain slices.

Figure 3: Workflow for in vitro acetylcholine release from brain slices.

Materials:

-

Vibratome

-

Superfusion system

-

Electrical stimulator

-

Scintillation counter

-

Artificial cerebrospinal fluid (aCSF)

-

[³H]-Choline

-

5-HT4 antagonist of interest

Procedure:

-

Brain Slice Preparation: Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus or striatum) using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Radiolabeling: Incubate the slices in aCSF containing [³H]-choline to label the endogenous acetylcholine stores.

-

Superfusion: Transfer the slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Evoked Release: Elicit acetylcholine release by electrical field stimulation (e.g., 1 Hz, 2 ms pulse width). Collect the superfusate in fractions.

-

Drug Application: Introduce the 5-HT4 antagonist into the superfusion medium.

-

Post-Drug Stimulation: After a period of equilibration with the antagonist, repeat the electrical stimulation and collect the superfusate.

-

Quantification: Measure the amount of [³H]-acetylcholine in the collected fractions using a scintillation counter.

-

Data Analysis: Calculate the fractional release of [³H]-acetylcholine and compare the evoked release in the presence and absence of the antagonist.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a 5-HT4 antagonist.

Figure 4: Workflow for a competitive radioligand binding assay.

Materials:

-

Tissue expressing 5-HT4 receptors (e.g., guinea pig striatum) or cells transfected with the 5-HT4 receptor

-

Radiolabeled 5-HT4 antagonist (e.g., [³H]-GR113808)

-

Unlabeled 5-HT4 antagonist (test compound)

-

Binding buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of the test antagonist).

-

Incubation: Incubate the plates at a defined temperature for a specific time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve. From this curve, determine the IC50 (the concentration of antagonist that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

5-HT4 receptor antagonists represent a promising class of compounds for modulating cholinergic neurotransmission. Their ability to block the facilitatory influence of serotonin on acetylcholine release provides a mechanism for finely tuning cholinergic activity in both the central and peripheral nervous systems. The quantitative data and detailed experimental protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these agents. A thorough understanding of the pharmacology and experimental methodologies is crucial for the successful development of novel 5-HT4 receptor-targeted therapies.

References

- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a serotonin 5-HT4 receptor antagonist SB-207266 on gastrointestinal motor and sensory function in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 5-HT4 Antagonist 1 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of a selective 5-HT4 receptor antagonist, hereafter referred to as "5-HT4 Antagonist 1," in primary neuronal cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, structured format to facilitate experimental design and data interpretation.

Introduction

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is expressed in various regions of the central nervous system and plays a crucial role in cognitive function, mood, and synaptic plasticity.[1][2] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] 5-HT4 receptor antagonists block the binding of serotonin to this receptor, thereby inhibiting its downstream signaling pathways.[1] These antagonists are valuable tools for elucidating the physiological roles of the 5-HT4 receptor and for investigating its potential as a therapeutic target for neurological and psychiatric disorders.[1]

Data Presentation

The following tables summarize the in vitro properties of commonly used 5-HT4 receptor antagonists and the effects of this compound on neuronal activity in primary hippocampal cultures.

Table 1: In Vitro Affinity of Selected 5-HT4 Receptor Antagonists

| Antagonist | pKi | Species | Tissue | Reference |

| RS 39604 | 9.1 | Guinea Pig | Striatal Membranes | |

| GR 113808 | ~9.3-9.7 | Guinea Pig, Rat | Colon, Esophagus | |

| RS 23597-190 | ~7.8-8.0 | Rat | Esophagus |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Effects of this compound (RS 23597-190) on Calcium Dynamics in Primary Hippocampal Cultures

| Treatment Condition | Concentration | Effect on Active Cells | Effect on Calcium Event Frequency | Reference |

| Acute Application | 10 µM | 1.7-fold decrease | 2.9-fold decrease | |

| Chronic Administration | 1 µM | Tendency toward reduction | Tendency toward reduction |

Signaling Pathways and Experimental Workflow

Caption: 5-HT4 receptor signaling pathway and antagonist inhibition.

References

Application Notes and Protocols for the Administration of 5-HT4 Antagonists in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin 4 receptor (5-HT4) is a G-protein coupled receptor expressed in the central nervous system and the periphery, notably within the gastrointestinal tract. Its involvement in cognitive processes, mood regulation, and gut motility has made it a significant target for drug development. 5-HT4 receptor antagonists are valuable tools for elucidating the physiological roles of this receptor and for investigating their therapeutic potential in various disorders. These application notes provide detailed protocols for the administration and evaluation of 5-HT4 antagonists in rodent models, focusing on commonly used selective antagonists such as GR 113808, SB 204070, and GR 125487.

5-HT4 Receptor Signaling

The 5-HT4 receptor primarily signals through a Gαs-coupled pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which can modulate various downstream targets. Additionally, 5-HT4 receptors can engage in G-protein independent signaling by activating Src tyrosine kinase, which in turn stimulates the extracellular signal-regulated kinase (ERK) pathway. Antagonists block these pathways by preventing the binding of serotonin or other agonists to the receptor.

Caption: 5-HT4 receptor signaling pathways and point of antagonist action.

Data Presentation: Administration of 5-HT4 Antagonists

The following tables summarize dosages and administration routes for several common 5-HT4 antagonists used in rodent studies. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm.

Table 1: Administration of GR 113808 in Rodents

| Species | Application | Dose Range | Route of Administration | Key Findings |

| Rat | Neuropathic Pain | 0.01-10 nmol/rat | Intrathecal (i.t.) | Dose-dependently decreased tactile allodynia.[1] |

| Rat | Ethanol Intake | 1, 3, 10 mg/kg | Subcutaneous (s.c.) | Significantly reduced volitional ethanol intake.[2] |

| Rat | Dopamine Release | 100 nM | In vitro (striatal slices) | Completely antagonized renzapride-induced dopamine release.[3] |

| Mouse | HFD-induced Obesity | 1 mg/kg/week | Intraperitoneal (i.p.) | Suppressed body weight gain and improved glucose intolerance.[3][4] |

Table 2: Administration of SB 204070 in Rodents

| Species | Application | Dose Range | Route of Administration | Key Findings |

| Rat | Anxiety | 1.0 mg/kg | Subcutaneous (s.c.) | Exhibited an anxiolytic-like profile in the elevated plus-maze. |

| Mouse | Anxiety | Dose-related | Not specified | Reduced the disinhibitory effect of diazepam in the light/dark test. |

Table 3: Administration of Other 5-HT4 Antagonists in Rodents

| Antagonist | Species | Application | Dose Range | Route of Administration | Key Findings |

| GR 125487 | Rat | Colonic Motility | Not specified | Not specified | Blocked the prokinetic effects of 5-HT4 agonists. |

| GR 125487 | Mouse | Anxiety/Depression | Not specified | 4 weeks administration | Blocked the effects of fluoxetine in a corticosterone model. |

| SDZ 205-557 | Rat | Dopamine Release | 100 µM | In vivo microdialysis | Antagonized agonist-induced elevation of striatal dopamine. |

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus-Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms).

-

Video camera and tracking software (e.g., ANY-maze).

-

5-HT4 antagonist solution (e.g., SB 204070 or GR 113808) and vehicle.

-

Syringes and needles for administration.

Procedure:

-

Habituation: Acclimate rodents to the testing room for at least 1 hour before the experiment. Handle the animals for 3-5 days prior to testing to reduce stress.

-

Drug Administration: Administer the 5-HT4 antagonist or vehicle via the desired route (e.g., subcutaneously or intraperitoneally). A typical pretreatment time is 30 minutes before the test, but this should be optimized based on the antagonist's pharmacokinetics.

-

Testing: Place the rodent in the center of the EPM, facing an open arm. Allow the animal to explore the maze freely for 5 minutes.

-

Recording: Record the session using a video camera mounted above the maze.

-

Data Analysis: Use tracking software to automatically score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms compared to the vehicle-treated group, without significant changes in total locomotor activity.

-

Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant efficacy. The test is based on the principle that rodents will cease escape-oriented behaviors when placed in an inescapable container of water, and antidepressants can prolong the duration of mobility.

Materials:

-

Transparent cylindrical containers (e.g., 25 cm height, 15 cm diameter).

-

Water bath to maintain water temperature at 25°C.

-

Video camera.

-

5-HT4 antagonist solution and vehicle.

-

Towels for drying the animals.

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer the 5-HT4 antagonist or vehicle. Pretreatment times may vary (e.g., 30-60 minutes before the test).

-

Test Session:

-

Fill the cylinders with water (25°C) to a depth where the rodent cannot touch the bottom with its hind legs or tail.

-

Gently place the animal into the water.

-

The test session typically lasts for 6 minutes. Behavior is often scored during the last 4 minutes of the test.

-

-

Recording: Record the entire session for later analysis.

-

Post-Test Care: After the 6-minute session, remove the animal from the water, dry it thoroughly with a towel, and place it in a heated cage for a short period before returning it to its home cage.

-

Data Analysis: A trained observer, blind to the experimental conditions, should score the duration of the following behaviors:

-

Immobility: The animal makes only the minimal movements necessary to keep its head above water.

-

Swimming: The animal makes active swimming motions.

-

Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls.

-

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 3: Assessment of Gastrointestinal (GI) Motility using the Charcoal Meal Transit Assay

This protocol measures the rate of intestinal transit, a key function modulated by 5-HT4 receptors.

Materials:

-

Charcoal meal: 5% charcoal suspension in 10% gum arabic solution.

-

5-HT4 antagonist solution and vehicle.

-

Oral gavage needles.

-

Surgical scissors and forceps.

-

Ruler.

Procedure:

-

Fasting: Fast rodents (e.g., male Wistar rats, 200±20 g) for 16-18 hours prior to the experiment, with free access to water.

-

Drug Administration: Administer the 5-HT4 antagonist or vehicle at the desired dose and route.

-

Charcoal Meal Administration: At a set time after drug administration (e.g., 60 minutes), administer the charcoal meal orally (e.g., 2 ml/animal for rats) via gavage.

-

Euthanasia and Dissection: After a predetermined period (e.g., 15-20 minutes) following the charcoal meal, euthanize the animal via an approved method.

-

Measurement:

-

Carefully dissect the abdomen and expose the gastrointestinal tract.

-

Remove the entire small intestine, from the pyloric sphincter to the cecum.

-

Lay the intestine flat on a surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance the charcoal meal has traveled from the pylorus.

-

-

Data Analysis: Calculate the intestinal transit as a percentage:

-

Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.

-

-

Interpretation: A decrease in the percentage of intestinal transit compared to the vehicle group indicates an inhibitory effect of the 5-HT4 antagonist on GI motility.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a behavioral study involving a 5-HT4 antagonist.

Caption: General workflow for a rodent behavioral pharmacology study.

References

- 1. researchgate.net [researchgate.net]

- 2. The 5-HT4 receptor antagonist, GR113808, reduces ethanol intake in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-HT4 Antagonists in In Vivo Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. While the stimulation of 5-HT4 receptors by agonists has been a primary focus for its potential cognitive-enhancing effects, the role of 5-HT4 receptor antagonists in cognitive processes is less defined. This document provides a comprehensive overview of the current understanding and application of 5-HT4 antagonists in in vivo cognitive studies. It details the prevalent use of these antagonists in blocking agonist-induced pro-cognitive effects and outlines protocols for relevant behavioral assays.

Data Presentation: 5-HT4 Ligands in Cognitive Studies

The majority of in vivo research has centered on the pro-cognitive effects of 5-HT4 receptor agonists. Antagonists are typically employed to confirm that the observed cognitive enhancement is indeed mediated by the 5-HT4 receptor. Direct studies investigating the induction of cognitive deficits by 5-HT4 antagonists alone are limited.

| 5-HT4 Ligand | Animal Model | Cognitive Task | Dosage | Route of Administration | Observed Effect |

| GR 125487 (Antagonist) | Mice | Not specified (used to block agonist effects) | 1 mg/kg | Subcutaneous (s.c.) | Blocked the increase in sAPPα levels induced by the 5-HT4 agonist prucalopride. |

| Various Antagonists (SDZ 205-557, GR 113808, SB 204070) | Mice | Light/dark choice test (anxiety model) | Not specified | Not specified | No influence on anxiety-related behavior. |

| GR 125487 (Antagonist) | Rats (corticosterone model of depression/anxiety) | Behavioral models of anxiety | Not specified | Not specified | No effect on its own, but blocked the effects of an SSRI. |

| GR 113808 (Antagonist) | Rats (6-hydroxydopamine lesioned) | T-maze and hole-board test | Not specified | Intra-dorsal hippocampal injection | Improved working and hippocampus-dependent memory in lesioned rats. |

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor initiates a signaling cascade that is believed to underlie its effects on cognition. The following diagram illustrates this pathway.

Caption: 5-HT4 receptor signaling cascade.

General Experimental Workflow for In Vivo Cognitive Studies

The following diagram outlines a typical workflow for assessing the impact of a 5-HT4 antagonist on cognition in a rodent model.

Caption: In vivo cognitive study workflow.

Experimental Protocols

While specific protocols for inducing cognitive deficits with 5-HT4 antagonists are not well-established, the following are detailed methodologies for common cognitive assays that can be adapted for such investigations.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

-

Open field arena (e.g., 50 x 50 x 50 cm for rats; 40 x 40 x 40 cm for mice)

-

Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal. Objects should be of similar size and complexity.

-

Video recording and tracking software

-

70% ethanol for cleaning

Procedure:

-

Habituation Phase (Day 1):

-

Place each animal individually into the empty open field arena.

-

Allow the animal to explore freely for 5-10 minutes.

-

Return the animal to its home cage.

-

Clean the arena with 70% ethanol between each animal.

-

-

Familiarization/Training Phase (Day 2):

-

Place two identical objects (A and A) in opposite corners of the arena.

-

Place the animal in the center of the arena, facing away from the objects.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Return the animal to its home cage.

-

-

Test Phase (Day 2 or 3, after a retention interval):

-

Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.

-

Place the animal back into the arena.

-

Allow the animal to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar object (A) and the novel object (B).

-

Data Analysis:

-

Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects)

-

A positive DI indicates a preference for the novel object and intact recognition memory. A DI of zero suggests no preference, potentially indicating a memory deficit.

Passive Avoidance Test

The passive avoidance test assesses fear-motivated learning and memory. It relies on the animal's ability to remember an aversive stimulus (a mild footshock) associated with a specific environment.

Materials:

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door, with an electrified grid floor in the dark compartment).

-

Shock generator.

-

Timer.

Procedure:

-

Acquisition/Training Trial:

-

Place the animal in the light compartment of the apparatus.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.

-

When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds).

-

The latency to enter the dark compartment is recorded.

-

Remove the animal and return it to its home cage.

-

-

Retention/Test Trial (typically 24 hours later):

-

Place the animal back in the light compartment.

-

After the same habituation period, open the guillotine door.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. A pre-determined cut-off time (e.g., 300 seconds) is often used.

-

No footshock is delivered during the test trial.

-

Data Analysis:

-

Compare the step-through latency between the training and test trials for each animal.

-

Compare the step-through latencies in the test trial between different experimental groups (e.g., vehicle vs. 5-HT4 antagonist).

Conclusion

The investigation of 5-HT4 receptor antagonists in cognitive research is an area that warrants further exploration. While the current body of literature predominantly highlights their utility in confirming the mechanism of action of 5-HT4 agonists, their potential to induce cognitive deficits as a standalone treatment could serve as a valuable tool for modeling cognitive impairment. The protocols detailed in this document provide a foundation for researchers to design and execute in vivo studies to further elucidate the role of 5-HT4 receptor blockade in learning and memory. It is recommended that dose-response studies be conducted to determine the optimal dosage of a given 5-HT4 antagonist for inducing a cognitive deficit in a specific animal model and behavioral task.

Application Notes and Protocols: In Vitro Characterization of 5-HT4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of neurotransmission in the central and peripheral nervous systems. Its involvement in cognitive function, gastrointestinal motility, and cardiac function has made it a significant target for drug discovery.[1] 5-HT4 receptor antagonists are being investigated for their therapeutic potential in conditions such as irritable bowel syndrome and certain arrhythmias.[1][2]

These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the affinity and selectivity of 5-HT4 receptor antagonists. The protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.

Key Concepts in Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining how a ligand (e.g., a drug candidate) interacts with its receptor. The two primary types of assays described here are:

-

Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[3]

-

Competition Binding Assays: These assays measure the ability of an unlabeled compound (the "competitor" or test antagonist) to displace a radiolabeled ligand from the receptor.[3] This allows for the determination of the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.

Data Presentation: Binding Affinities of 5-HT4 Receptor Antagonists

The following tables summarize the binding affinities of selected 5-HT4 receptor antagonists determined from in vitro receptor binding assays.

Table 1: Radioligand Binding Data for [3H]-GR113808

| Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Guinea-pig striatum homogenates | [3H]-GR113808 | 0.20 | Not Reported | |

| Guinea-pig hippocampus homogenates | [3H]-GR113808 | 0.13 | Not Reported | |

| COS-7 cells expressing human 5-HT4(a) receptor | [3H]-GR113808 | ~0.3 (derived from multiple mutations) | Varies with transfection efficiency |

Table 2: Competitive Binding Affinities (Ki) of Various 5-HT4 Receptor Antagonists

| Antagonist | Radioligand | Preparation | Ki (nM) | Reference |

| GR113808 | [3H]-GR113808 | Guinea-pig striatum | ~0.2 | |

| DAU 6285 | Not specified | Mouse embryo colliculi neurons | 181-255 | |

| RS 39604 | Not specified | Not specified | pA2 = 8.2 | |

| Benzimidazole Derivative 12 | Not specified | Not specified | 0.32 | |

| Benzimidazole Derivative 13 | Not specified | Not specified | 0.11 | |

| Benzimidazole Derivative 14 | Not specified | Not specified | 0.29 | |

| Benzimidazole Derivative 15 | Not specified | Not specified | 0.54 |

Note: pA2 is a measure of antagonist potency derived from functional assays, which is conceptually related to Ki from binding assays.

Signaling Pathways of the 5-HT4 Receptor

The 5-HT4 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a cascade of downstream events mediated by Protein Kinase A (PKA). Additionally, a G-protein independent signaling pathway involving the activation of Src tyrosine kinase has been identified.

Caption: 5-HT4 Receptor Signaling Pathways.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific cell line, tissue, and radioligand used.

Experimental Workflow for a Competition Binding Assay

Caption: Workflow for a Competition Binding Assay.

Membrane Preparation from Transfected Cells (e.g., COS-7)

This protocol is adapted from studies using transiently transfected COS-7 cells.

Materials:

-

COS-7 cells transiently expressing the human 5-HT4 receptor

-

Phosphate-buffered saline (PBS), ice-cold

-

HEPES buffer (50 mM, pH 7.4), ice-cold

-

Ultraturax tissue grinder or similar homogenizer

-

High-speed centrifuge (capable of 40,000 x g)

-

Bradford assay reagents for protein quantification

Procedure:

-

Wash transfected COS-7 cells twice with ice-cold PBS.

-

Scrape, collect, and centrifuge the cells at 3,000 x g for 5 minutes.

-

Resuspend the cell pellet in 10 volumes of ice-cold HEPES buffer.

-

Homogenize the cell suspension using an Ultraturax tissue grinder.

-

Centrifuge the lysate at 40,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the resulting pellet (membrane fraction) in 10 volumes of HEPES buffer.

-

Determine the protein concentration of the membrane preparation using the Bradford method.

-

Store membrane preparations at -80°C until use.

Radioligand Saturation Binding Assay

Objective: To determine the Kd and Bmax of the radioligand ([3H]-GR113808).

Materials:

-

Membrane preparation (50-100 µg protein per tube)

-

Radioligand: [3H]-GR113808

-

Unlabeled 5-HT4 antagonist (e.g., GR113808) for determining non-specific binding

-

Assay buffer: 50 mM HEPES, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

Procedure:

-